ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized and studied extensively to explore its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism Of Action
The mechanism of action of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves the inhibition of the enzyme cGAS by binding to its active site. cGAS is an important enzyme involved in the innate immune response, and its inhibition has been shown to have potential therapeutic applications in various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate have been studied extensively. The compound has been shown to be a selective inhibitor of cGAS, with no significant inhibition of other enzymes. In addition, the compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising tool compound for studying the role of cGAS in various biological processes.
Advantages And Limitations For Lab Experiments
One of the major advantages of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its selectivity for cGAS, which makes it a valuable tool compound for studying the role of cGAS in various biological processes. In addition, the compound has good pharmacokinetic properties and low toxicity, making it a promising candidate for further development as a therapeutic agent.
However, one of the limitations of Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is its relatively complex synthesis method, which may limit its availability for some research groups. In addition, the compound's selectivity for cGAS may limit its applications in some research areas.
Future Directions
There are several future directions for research on Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate. One area of research is the development of more efficient and scalable synthesis methods for the compound, which would increase its availability for scientific research. Another area of research is the exploration of the compound's potential as a therapeutic agent for autoimmune diseases, chronic inflammation, and cancer. In addition, further studies are needed to fully understand the role of cGAS in various biological processes, and Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate may be a valuable tool compound for these studies.
Synthesis Methods
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine, followed by the reaction of the resulting intermediate with ethyl chloroformate. Another method involves the reaction of ethyl 3-oxobutanoate with 4-morpholinylsulfonylhydrazine in the presence of triethylamine, followed by the reaction of the resulting intermediate with ethyl chloroformate. These methods have been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in scientific research. One of the major areas of research is the compound's potential as a selective inhibitor of the enzyme cGAS, which is involved in the innate immune response. The inhibition of cGAS has been shown to have potential therapeutic applications in autoimmune diseases, chronic inflammation, and cancer. In addition, the compound has also been studied for its potential as a tool compound for studying the role of cGAS in various biological processes.
properties
IUPAC Name |
ethyl 1-ethyl-5-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S/c1-4-16-10(3)11(13(17)21-5-2)12(14-16)22(18,19)15-6-8-20-9-7-15/h4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFFQLPCAOBSCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.